molecular formula C25H23N3O3 B3500459 N-(2,4-dimethoxyphenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide

N-(2,4-dimethoxyphenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide

Cat. No.: B3500459
M. Wt: 413.5 g/mol
InChI Key: PIJQYINBGWXRMC-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with methoxy, methyl, and pyridinyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-7,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-15-7-9-19-20(25(29)28-21-10-8-18(30-3)12-23(21)31-4)13-22(27-24(19)16(15)2)17-6-5-11-26-14-17/h5-14H,1-4H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJQYINBGWXRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=C(C=C(C=C4)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using carboxylic acid derivatives and amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield methoxybenzoic acids, while reduction of the quinoline core may produce tetrahydroquinoline derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide: Lacks the 7,8-dimethyl and 3-pyridinyl substitutions, resulting in different chemical properties and biological activities.

    7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide:

Uniqueness

The unique combination of functional groups in N-(2,4-dimethoxyphenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide imparts distinct chemical and physical properties, making it a valuable compound for various research applications. Its structural complexity allows for diverse reactivity and potential therapeutic benefits, distinguishing it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 2
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N-(2,4-dimethoxyphenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide

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